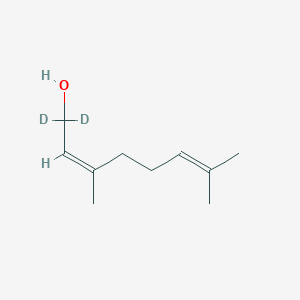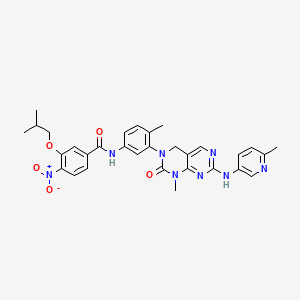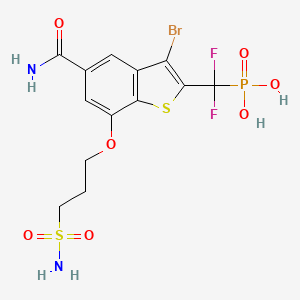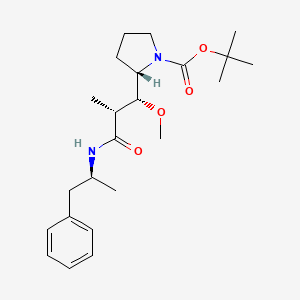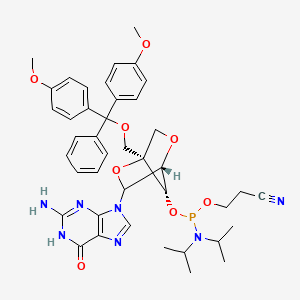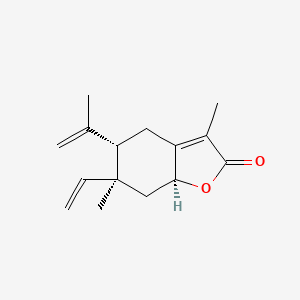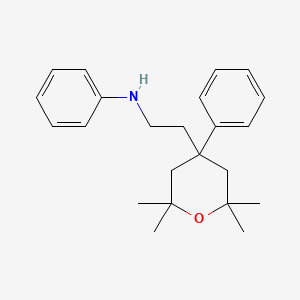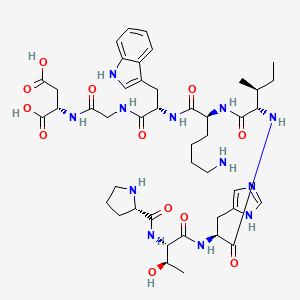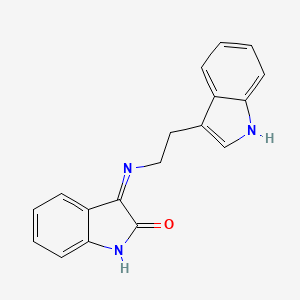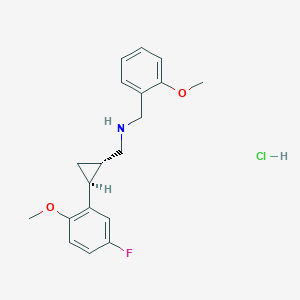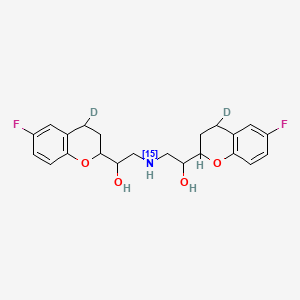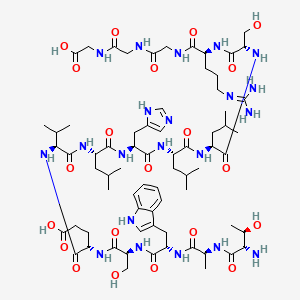
Caloxin 1b1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caloxin 1b1 is a selective inhibitor of plasma membrane calcium ATPase (PMCA), specifically targeting the extracellular domain 1 of PMCA4.
Vorbereitungsmethoden
Caloxin 1b1 is synthesized through a two-step screening process. Initially, a phage display library of random peptides is screened for binding to synthetic extracellular domain 1 of PMCA4. The selected peptides are then further screened using PMCA protein purified from erythrocyte ghosts . The final product, this compound, is obtained by mutagenesis to improve its affinity and selectivity .
Analyse Chemischer Reaktionen
Caloxin 1b1 primarily interacts with PMCA through binding to its extracellular domain, inhibiting its activity. This inhibition affects the acylphosphate formation in the forward reaction of PMCA but not in the reverse reaction . The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution, as its primary function is to inhibit PMCA activity through specific binding.
Wissenschaftliche Forschungsanwendungen
Caloxin 1b1 has several scientific research applications:
Chemistry: Used to study the role of PMCA in calcium homeostasis and signaling.
Industry: Used in research to develop new therapeutic agents targeting PMCA.
Wirkmechanismus
Caloxin 1b1 exerts its effects by binding to the extracellular domain 1 of PMCA4, inhibiting its activity. This inhibition prevents the extrusion of calcium ions from the cell, leading to an increase in intracellular calcium levels. The molecular target of this compound is PMCA4, and the pathway involved includes the inhibition of acylphosphate formation in the forward reaction of PMCA .
Vergleich Mit ähnlichen Verbindungen
Caloxin 1b1 is unique in its selective inhibition of PMCA4 over other PMCA isoforms. Similar compounds include:
Caloxin 2a1: Selective for PMCA, but with lower affinity compared to this compound.
Caloxin 1c2: A high-affinity inhibitor selective for PMCA4, with greater than 10-fold affinity for PMCA4 compared to other isoforms.
This compound stands out due to its higher affinity and selectivity for PMCA4, making it a valuable tool in research focused on calcium signaling and homeostasis.
Eigenschaften
Molekularformel |
C70H111N21O21 |
|---|---|
Molekulargewicht |
1582.8 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-(carboxymethylamino)-2-oxoethyl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C70H111N21O21/c1-33(2)20-45(61(104)85-46(21-34(3)4)63(106)89-50(30-92)66(109)82-43(16-13-19-75-70(72)73)59(102)79-28-53(96)77-27-52(95)78-29-55(99)100)86-65(108)49(24-40-26-74-32-80-40)87-62(105)47(22-35(5)6)88-69(112)57(36(7)8)91-60(103)44(17-18-54(97)98)83-67(110)51(31-93)90-64(107)48(23-39-25-76-42-15-12-11-14-41(39)42)84-58(101)37(9)81-68(111)56(71)38(10)94/h11-12,14-15,25-26,32-38,43-51,56-57,76,92-94H,13,16-24,27-31,71H2,1-10H3,(H,74,80)(H,77,96)(H,78,95)(H,79,102)(H,81,111)(H,82,109)(H,83,110)(H,84,101)(H,85,104)(H,86,108)(H,87,105)(H,88,112)(H,89,106)(H,90,107)(H,91,103)(H,97,98)(H,99,100)(H4,72,73,75)/t37-,38+,43-,44-,45-,46-,47-,48-,49-,50-,51-,56-,57-/m0/s1 |
InChI-Schlüssel |
IVFUOMWUIRNJLP-ADFIBQKPSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)NC(=O)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


